Carbamic acid;3,7-dimethyloct-6-en-1-yn-3-ol
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Overview
Description
Preparation Methods
Carbamic acid;3,7-dimethyloct-6-en-1-yn-3-ol is synthesized by ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia . This method involves the reaction of methylheptenone with acetylene under specific conditions to produce the desired compound.
Chemical Reactions Analysis
Carbamic acid;3,7-dimethyloct-6-en-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Carbamic acid;3,7-dimethyloct-6-en-1-yn-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of Carbamic acid;3,7-dimethyloct-6-en-1-yn-3-ol involves its interaction with molecular targets and pathways in biological systems. The compound’s antibacterial activity is believed to be due to its ability to disrupt bacterial cell membranes, leading to cell death . Additionally, its fragrance properties are due to its interaction with olfactory receptors in the human nose, which triggers the perception of pleasant smells .
Comparison with Similar Compounds
Carbamic acid;3,7-dimethyloct-6-en-1-yn-3-ol is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Citronellol: Another monoterpene alcohol with a similar floral aroma.
Linalool: A compound with a similar structure but different fragrance properties.
Nerolidol: A sesquiterpene alcohol with similar uses in the fragrance industry. The uniqueness of this compound lies in its specific combination of fragrance properties and antibacterial activity, making it valuable in both the fragrance and medical industries.
Properties
CAS No. |
38104-26-6 |
---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
carbamic acid;3,7-dimethyloct-6-en-1-yn-3-ol |
InChI |
InChI=1S/C10H16O.CH3NO2/c1-5-10(4,11)8-6-7-9(2)3;2-1(3)4/h1,7,11H,6,8H2,2-4H3;2H2,(H,3,4) |
InChI Key |
RHJYFIKQGYOEHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C#C)O)C.C(=O)(N)O |
Origin of Product |
United States |
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